Di-sec-butyl Phthalate-d4
CAS No.:
Cat. No.: VC0201106
Molecular Formula: C₁₆H₁₈D₄O₄
Molecular Weight: 282.37
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₆H₁₈D₄O₄ |
|---|---|
| Molecular Weight | 282.37 |
Introduction
Chemical Identity and Properties
Di-sec-butyl Phthalate-d4 is a deuterated form of di-sec-butyl phthalate where four hydrogen atoms in the benzene ring have been replaced with deuterium atoms. This strategic labeling creates a compound with nearly identical chemical behavior to the non-deuterated version but with a distinguishable mass difference that makes it valuable for analytical applications.
Basic Chemical Properties
| Property | Value |
|---|---|
| Chemical Name | Di-sec-butyl Phthalate-d4 |
| Molecular Formula | C₁₆H₁₈D₄O₄ |
| Molecular Weight | 282.37 g/mol |
| Catalog Designation | RCLS128269 |
| Solubility | Data not available |
| Structure | Phthalate core with four deuterium atoms replacing hydrogen atoms on the benzene ring |
The molecular structure features a phthalate backbone with four deuterium atoms on the aromatic ring, while maintaining the di-sec-butyl ester groups that characterize the parent compound . The incorporation of deuterium creates a mass shift of +4 compared to the non-deuterated analogue, which is critical for its function as an internal standard in mass spectrometry applications.
Structural Characteristics
Di-sec-butyl Phthalate-d4 maintains the structural integrity of the parent compound while incorporating deuterium atoms at strategic positions. The compound's IUPAC name is dibutan-2-yl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, which reflects its chemical composition and structure . Its InChI representation is InChI=1S/C16H22O4/c1-5-11(3)19-15(17)13-9-7-8-10-14(13)16(18)20-12(4)6-2/h7-12H,5-6H2,1-4H3/i7D,8D,9D,10D, providing a standardized structural identifier .
Synthesis and Applications
Applications in Analytical Chemistry
Di-sec-butyl Phthalate-d4 serves primarily as an internal standard for quantitative analysis of phthalates in various matrices. The incorporation of four deuterium atoms creates a compound that co-elutes with the non-deuterated analogue in chromatographic separations but can be distinguished by mass spectrometry .
Internal standards with deuterium labeling are essential in analytical chemistry for:
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Accurate quantification of analytes
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Compensation for matrix effects
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Monitoring extraction efficiency
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Accounting for instrumental variations
In gas chromatography/mass spectrometry (GC/MS) analyses, Di-sec-butyl Phthalate-d4 enables precise quantification of Di-sec-butyl Phthalate in environmental samples, consumer products, and biological specimens .
Biological Significance
Di-sec-butyl Phthalate-d4 is the labeled analogue of Di-sec-butyl Phthalate, which has been identified as a chemical constituent of Hypericum perforatum (St. John's Wort). The non-deuterated compound has demonstrated inhibitory activity against recombinant human protein tyrosine phosphatase 1B (PTP1B) . While the deuterated analogue primarily serves analytical purposes, understanding the biological activities of the parent compound provides context for research applications.
Analytical Methods and Detection
Mass Spectrometric Analysis
Di-sec-butyl Phthalate-d4 features distinctive mass spectrometric characteristics that facilitate its use as an internal standard. In mass spectrometry, the compound exhibits characteristic fragmentation patterns that differ from the non-deuterated analogue by the mass of the deuterium atoms.
While specific mass spectral data for Di-sec-butyl Phthalate-d4 is limited in the available literature, related deuterated phthalates demonstrate predictable fragmentation patterns that can be extrapolated. For example, other deuterated phthalates show characteristic ions with mass shifts corresponding to the number of deuterium atoms incorporated .
| Specification | Details |
|---|---|
| Product Format | Neat |
| Shipping Conditions | Room Temperature |
| Storage Requirements | All products are stable to be shipped at room temperature, unless otherwise specified |
| Country of Origin | Canada |
| Application | Analytical standard for environmental and biological analysis |
| SMILES Notation | [2H]c1c([2H])c([2H])c(C(=O)OC(C)CC)c(C(=O)OC(C)CC)c1[2H] |
Comparison with Related Compounds
Di-sec-butyl Phthalate-d4 belongs to a family of deuterated phthalates used as analytical standards. Understanding its position among related compounds provides context for its applications and properties.
Comparison with Other Deuterated Phthalates
| Compound | Molecular Formula | Molecular Weight | Primary Application |
|---|---|---|---|
| Di-sec-butyl Phthalate-d4 | C₁₆H₁₈D₄O₄ | 282.37 | Internal standard for Di-sec-butyl Phthalate analysis |
| Dibutyl phthalate-d4 | C₁₆H₂₂D₄O₄ | 282.37 | Internal standard for Dibutyl phthalate analysis |
| Diisopropyl Phthalate-d4 | C₁₄H₁₄D₄O₄ | 254.32 | Internal standard for Diisopropyl phthalate analysis |
| Dimethyl phthalate-d4 | C₁₀H₆D₄O₄ | 198.19 | Internal standard for Dimethyl phthalate analysis |
Each deuterated phthalate serves as a specific internal standard for its non-deuterated counterpart, enabling accurate quantification in complex matrices .
Analytical Transitions in Mass Spectrometry
Environmental and Health Considerations
While Di-sec-butyl Phthalate-d4 itself is primarily used as an analytical standard in controlled laboratory environments, understanding the environmental and health implications of phthalates in general provides important context.
Phthalates in the Environment
Phthalates are widely used as plasticizers in various consumer products, leading to their ubiquitous presence in the environment. Environmental monitoring of phthalates, including Di-sec-butyl Phthalate, relies on accurate analytical methods employing deuterated standards like Di-sec-butyl Phthalate-d4 .
The parent compound, Di-sec-butyl Phthalate, along with other phthalates, has been found in various environmental matrices including water, soil, and air. Analytical methods using deuterated internal standards are essential for monitoring these environmental contaminants with high precision .
Health Implications of Phthalate Exposure
While Di-sec-butyl Phthalate-d4 is used as an analytical standard rather than as a commercial plasticizer, research on phthalate health effects often employs such deuterated standards. Studies have linked various phthalates to reproductive, developmental, and metabolic effects, making accurate analytical methods critical for risk assessment .
The Australian Industrial Chemicals (Notification and Assessment) Act has identified concerns regarding potential adverse health effects from phthalate exposure, particularly reproductive effects. Such regulatory attention underscores the importance of accurate analytical methods using deuterated standards like Di-sec-butyl Phthalate-d4 .
Future Research Directions
Analytical Method Development
There remains significant opportunity for enhancing analytical methods for phthalate detection and quantification. Di-sec-butyl Phthalate-d4 could be incorporated into multi-residue methods capable of simultaneously analyzing numerous phthalates in complex matrices with improved sensitivity and specificity.
Environmental Monitoring
The development of comprehensive environmental monitoring programs for phthalates, including Di-sec-butyl Phthalate, would benefit from standardized methods employing deuterated internal standards. Such programs could provide valuable data on environmental distribution, fate, and exposure pathways of these compounds.
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